molecular formula C19H21N3O5 B2877138 N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE CAS No. 1428348-96-2

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2877138
CAS No.: 1428348-96-2
M. Wt: 371.393
InChI Key: WZKSIXPLTNPFOA-UHFFFAOYSA-N
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Description

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a furan ring, a hydroxypropyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multiple steps. One common approach is the condensation of a furan derivative with an oxalamide precursor under controlled conditions. The reaction may involve the use of catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide moiety can be reduced to form amine derivatives.

    Substitution: The hydroxypropyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

Scientific Research Applications

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The furan ring and oxalamide moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(furan-2-yl)-2-hydroxypropyl)-N’-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
  • N-(2-(furan-3-yl)-2-hydroxyethyl)-N’-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Uniqueness

N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c23-16(13-7-10-27-12-13)6-8-20-18(25)19(26)21-14-3-1-4-15(11-14)22-9-2-5-17(22)24/h1,3-4,7,10-12,16,23H,2,5-6,8-9H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKSIXPLTNPFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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